molecular formula C12H9ClN2O2 B2671659 2-(3-Chlorophenoxy)nicotinamide CAS No. 214758-92-6

2-(3-Chlorophenoxy)nicotinamide

Cat. No. B2671659
M. Wt: 248.67
InChI Key: CZSWNYIDVFMMTR-UHFFFAOYSA-N
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Patent
US06380218B1

Procedure details

A solution of 2-(3-Chloro-phenoxy)-nicotinonitrile (7.81 grams, 33.9 mmole), 3% hydrogen peroxide (190 ml, 169 mmole) and 50% potassium hydroxide (380 ml, 3.39 mmole) in ethanol (100 ml) was stirred at 70° C. over night. The mixture was concentrated to 250 ml and cooled to 0° C. A solid was isolated by filtration, dissolved in ethyl acetate, dired over magnesium sulfate and concentrated to a white solid (6.51 g). M.P. 225-228° C.; MW 248.67; MS (m/e) 250 (M++1).
Name
2-(3-Chloro-phenoxy)-nicotinonitrile
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[N:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].OO.[OH-].[K+].S([O-])([O-])(=O)=[O:22].[Mg+2]>C(O)C.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[N:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]([NH2:9])=[O:22] |f:2.3,4.5|

Inputs

Step One
Name
2-(3-Chloro-phenoxy)-nicotinonitrile
Quantity
7.81 g
Type
reactant
Smiles
ClC=1C=C(OC2=C(C#N)C=CC=N2)C=CC1
Name
Quantity
190 mL
Type
reactant
Smiles
OO
Name
Quantity
380 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to 250 ml
CUSTOM
Type
CUSTOM
Details
A solid was isolated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid (6.51 g)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OC2=C(C(=O)N)C=CC=N2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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